Methyl 4,6-dihydroxy-5-iodonicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dihydroxy-5-iodonicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the nicotinic acid ring. The esterification step involves the reaction of the iodinated nicotinic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dihydroxy-5-iodonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 4,6-dihydroxy-5-iodonicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,6-dihydroxy-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, as well as modulation of signaling pathways .
Comparison with Similar Compounds
- Methyl 4,6-dihydroxy-5-bromonicotinate
- Methyl 4,6-dihydroxy-5-chloronicotinate
- Methyl 4,6-dihydroxy-5-fluoronicotinate
Comparison: Methyl 4,6-dihydroxy-5-iodonicotinate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
methyl 4-hydroxy-5-iodo-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXGUNKQKCMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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